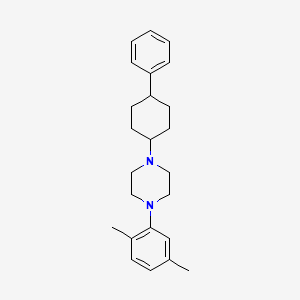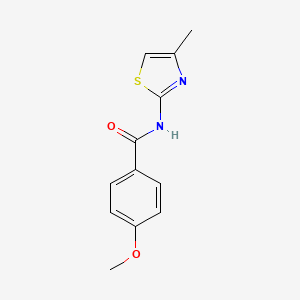
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . This compound features a pyridazine ring substituted with a phenyl group and a 2-phenylethylamine moiety, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by cyclization and subsequent functionalization to introduce the 2-phenylethylamine group . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyridazine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as an antihypertensive and antidepressant agent.
Industry: Utilized in the development of agrochemicals and herbicides.
Mechanism of Action
The mechanism of action of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit specific enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with neurotransmitter receptors, potentially exerting antidepressant or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
6-phenylpyridazin-3(2H)-one: Known for its cardiovascular effects and used as a cardiovascular agent.
6-aryl-3(2H)-pyridazinone derivatives: Studied for their ability to inhibit calcium ion influx, which is required for platelet aggregation.
Uniqueness
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a pyridazine ring with phenyl and 2-phenylethylamine groups makes it a versatile scaffold for drug development, offering a wide range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVDHINYRROUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B6098961.png)
![2-(4-ETHYLPIPERAZIN-1-YL)-6-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6098965.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)
amine](/img/structure/B6098977.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)
![5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6099024.png)
![4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B6099028.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B6099035.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)
